4-Bromo-2-methoxy-N-methyl-6-nitroaniline (CAS 1799973-80-0) is a tetra-substituted aniline derivative primarily procured as an advanced building block for pharmaceutical synthesis. It serves as a direct precursor to 1,5,7-trisubstituted benzotriazoles, which are critical pharmacophores in the development of KEAP1-NRF2 protein-protein interaction inhibitors targeting neurodegenerative and inflammatory diseases [1]. By pre-installing the N-methyl, ortho-methoxy, and para-bromo substituents around a reducible nitro core, this compound allows chemists to bypass multi-step functionalization of unsubstituted heterocycles. Its precise substitution pattern is engineered to optimize downstream drug-target binding affinity while providing a defined, reactive handle for subsequent cross-coupling workflows [2].
Attempting to substitute this compound with simpler analogs, such as 4-bromo-2-methoxy-6-nitroaniline (lacking the N-methyl group) or 4-bromo-N-methyl-6-nitroaniline (lacking the methoxy group), fundamentally compromises both process efficiency and final product efficacy. Utilizing a des-methyl precursor requires late-stage N-alkylation of the resulting benzotriazole, a process plagued by poor regioselectivity that yields difficult-to-separate N1 and N2 isomer mixtures, reducing overall yield [1]. Conversely, omitting the ortho-methoxy group eliminates an electron-donating moiety that enhances the hydrogen-bond accepting potential of the final triazole ring, leading to suboptimal target binding in KEAP1-NRF2 assays [2]. Furthermore, replacing the para-bromo handle with a less reactive chloro group impairs orthogonal cross-coupling strategies, necessitating harsher conditions that risk the integrity of sensitive functional groups [1].
The primary synthetic value of 4-bromo-2-methoxy-N-methyl-6-nitroaniline lies in its ability to dictate absolute regioselectivity during cyclization. When subjected to zinc-mediated reduction followed by diazotization, the pre-installed N-methyl group ensures 100% selective formation of the 1-methylbenzotriazole core. In contrast, utilizing the des-methyl analog (4-bromo-2-methoxy-6-nitroaniline) followed by post-cyclization methylation typically results in a near 1:1 statistical mixture of N1 and N2 alkylated isomers, requiring extensive chromatographic separation and effectively halving the yield of the desired N1-isomer[1]. This pre-configured methylation streamlines the process, enabling scalable synthesis of the 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole intermediate.
| Evidence Dimension | Regioselectivity of N1-Alkylation |
| Target Compound Data | 100% N1-selectivity (via direct cyclization of pre-methylated aniline) |
| Comparator Or Baseline | 4-bromo-2-methoxy-6-nitroaniline (yielding ~50% N1 / 50% N2 mixtures upon post-cyclization methylation) |
| Quantified Difference | ~2-fold increase in effective yield of the N1-isomer, eliminating isomeric waste |
| Conditions | Zinc/AcOH reduction followed by NaNO2 diazotization vs. standard base-mediated N-alkylation of unsubstituted benzotriazole |
Eliminating the non-selective late-stage methylation step improves process yield and reduces purification costs during API manufacturing.
The ortho-methoxy group on this aniline precursor directly translates into the 7-methoxy substituent on the resulting benzotriazole pharmacophore. Structure-activity relationship (SAR) studies in the development of KEAP1-NRF2 inhibitors demonstrate that introducing this electron-donating methoxy group increases the hydrogen-bond accepting potential of the triazole ring nitrogens. Compared to des-methoxy baselines, derivatives synthesized from this specific methoxy-bearing precursor exhibit enhanced surface contacts within the target protein, directly contributing to high cell potency (sub-micromolar IC50 values) [1]. Procuring the pre-methoxylated building block avoids the task of selectively functionalizing the 7-position of an intact benzotriazole.
| Evidence Dimension | Target Binding Affinity (Hydrogen Bond Capacity) |
| Target Compound Data | Enhanced binding via 7-methoxy benzotriazole surface contacts |
| Comparator Or Baseline | Des-methoxy precursors (yielding unsubstituted 7-position benzotriazoles with lower H-bond accepting potential) |
| Quantified Difference | Measurable improvement in cellular potency for KEAP1-NRF2 inhibition |
| Conditions | In vitro KEAP1-NRF2 protein-protein interaction assays |
Procuring the methoxy-inclusive building block is essential for achieving the required therapeutic potency in NRF2-targeted drug discovery.
The para-bromo substituent of 4-bromo-2-methoxy-N-methyl-6-nitroaniline provides a reactive site for downstream carbon-carbon bond formation, such as Suzuki-Miyaura coupling or metal-halogen exchange. Compared to a chloro-substituted analog (e.g., 4-chloro-2-methoxy-N-methyl-6-nitroaniline), the bromide allows for activation at lower temperatures and with broader ligand compatibility. This orthogonal reactivity is crucial when the final drug candidate contains other chlorinated aryl groups (such as a 4-chlorophenyl moiety), allowing the bromo site to be selectively functionalized without cross-reacting with the chloride [1].
| Evidence Dimension | Halogen-Metal Exchange / Coupling Reactivity |
| Target Compound Data | Selective, low-temperature activation of the C-Br bond |
| Comparator Or Baseline | 4-chloro-2-methoxy-N-methyl-6-nitroaniline (requiring harsher conditions and lacking orthogonality) |
| Quantified Difference | Enables 100% chemoselective functionalization in the presence of downstream aryl chlorides |
| Conditions | Palladium-catalyzed cross-coupling or Grignard formation in complex API synthesis |
The bromide handle ensures high-yielding, selective downstream modifications, minimizing catalyst loading and protecting sensitive functional groups.
This compound is a targeted starting material for synthesizing 1,5,7-trisubstituted benzotriazole cores used in NRF2 activators. Its pre-installed substitution pattern directly matches the optimized pharmacophore required for treating neurodegenerative diseases and inflammatory conditions, bypassing multi-step core functionalization [1].
For medicinal chemistry teams building libraries of N1-alkylated benzotriazoles, utilizing this pre-methylated aniline guarantees absolute regiocontrol during the cyclization step. This eliminates the need for complex chromatographic separation of N1/N2 isomers, accelerating the hit-to-lead optimization process [2].
In process chemistry scenarios where the target molecule contains multiple halogenated aromatic rings, the specific inclusion of the para-bromo group allows for highly selective, low-temperature cross-coupling. This makes it an appropriate precursor when constructing complex bis-aryl or heteroaryl scaffolds without risking off-target reactivity [1].